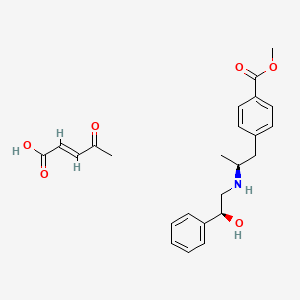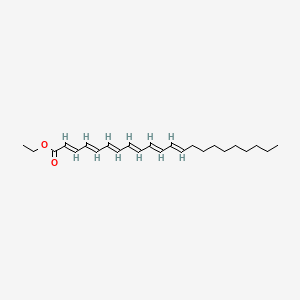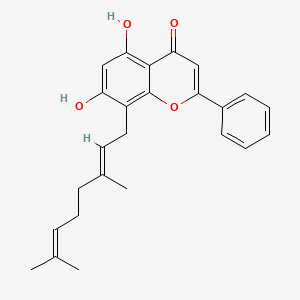
8-Geranylchrysin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-geranylchrysin is a dihydroxyflavone that is chrysin substituted by a geranyl group at position 8. It is a 7-hydroxyflavonol and a dihydroxyflavone. It derives from a chrysin.
Scientific Research Applications
Iridoid Biosynthesis in Insects
- Insects, specifically larvae of Chrysomelina species, use iridoids for defense against predators. Research has revealed the role of 8-hydroxygeraniol in this process, highlighting the involvement of geraniol and its conversion into 8-hydroxygeraniol-8-O-beta-D-glucoside. This transformation is key to the production of defensive compounds in these insects (Burse et al., 2008).
Cancer Research: Modulation of P-gp
- 8-Geranylchrysin has been studied in the context of cancer treatment, specifically for its potential to modulate P-glycoprotein (P-gp). This modulation is significant because P-gp plays a critical role in the resistance of tumor cells to chemotherapy. Computational models have been developed to understand the interactions of 8-geranylchrysin with human P-gp, which could lead to improved cancer treatments (Gadhe, 2012).
Neuroprotection in Cerebral Ischemia/Reperfusion Injury
- Geraniin, derived from similar compounds, has shown promise in protecting against cerebral ischemia/reperfusion injury. This is primarily through its antioxidative and anti-apoptotic effects, mediated by the Nrf2/HO-1 pathway. This suggests potential therapeutic applications of geraniin and related compounds in treating ischemic stroke (Yang et al., 2022).
Biosynthesis of Monoterpenoids in Insects
- Further studies on Chrysomelina larvae have revealed the synthesis of monoterpenoids (iridoids) as a defense mechanism. This process involves the production of 8-hydroxygeraniol in the insect's fat body and its transfer to glandular reservoirs for conversion into iridoids (Burse et al., 2007).
Synthesis for Research Applications
- The chemical synthesis of 8-hydroxygeraniol has been achieved, facilitating further research into its biological activities and potential therapeutic applications. This development allows for more detailed studies on its role in various biological processes (Ippoliti et al., 2018).
Anti-bacterial and Anti-ulcer Applications
- Compounds like geranylgeranylacetone, structurally related to 8-geranylchrysin, have been investigated for their antibacterial properties and potential use in treating peptic ulcers and gastritis. This research expands the potential medical applications of geranyl compounds (Grave et al., 2015; Yanaka et al., 2007).
Genetic Engineering and Biotechnology
- Advances in genetic engineering have enabled the biosynthesis of cannabinoids and their analogs in yeast, utilizing geranyl pyrophosphate. This highlights the potential of geranyl compounds in the field of biotechnology and pharmaceuticals (Luo et al., 2019).
Photochemistry and Material Science
- The photochemical properties of spiropyran metal complexes, including those derived from geranyl compounds, are being explored for potential applications in material science. This research demonstrates the versatility of geranyl compounds in various scientific fields (Feuerstein et al., 2019).
properties
Product Name |
8-Geranylchrysin |
|---|---|
Molecular Formula |
C25H26O4 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
8-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C25H26O4/c1-16(2)8-7-9-17(3)12-13-19-20(26)14-21(27)24-22(28)15-23(29-25(19)24)18-10-5-4-6-11-18/h4-6,8,10-12,14-15,26-27H,7,9,13H2,1-3H3/b17-12+ |
InChI Key |
LUWBCNVXYBOLTM-SFQUDFHCSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C3=CC=CC=C3)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C3=CC=CC=C3)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-[5-(2-fluoroethyl)pyridin-2-yl]sulfanylphenyl]-N-methyl-N-(111C)methylmethanamine](/img/structure/B1239144.png)
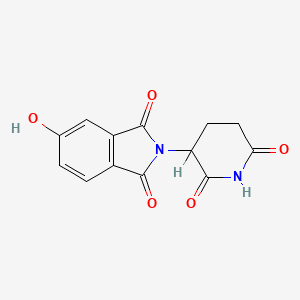
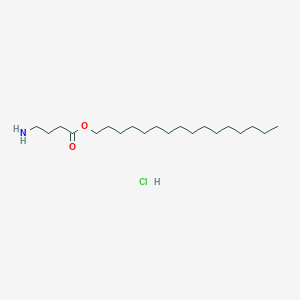
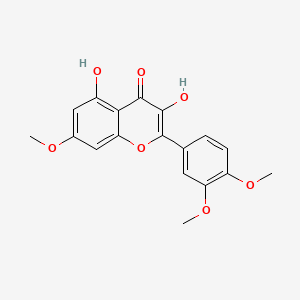
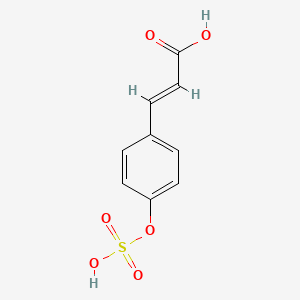
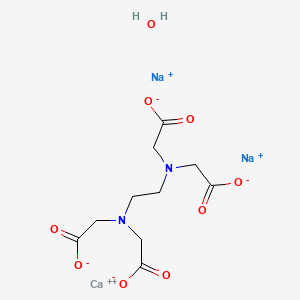

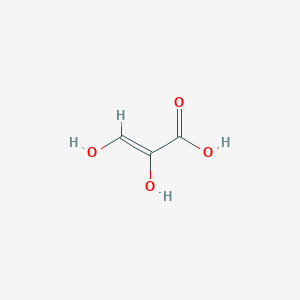
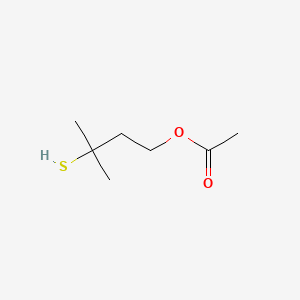
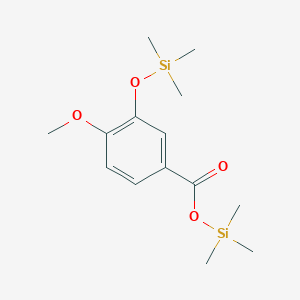
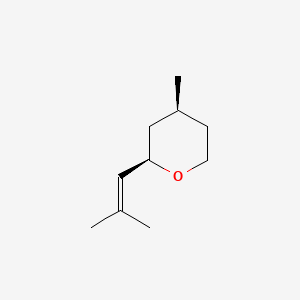
![[2-[(2R,3S,4R)-4-hydroxy-3-[(Z)-octadec-9-enoyl]oxyoxolan-2-yl]-2-[(Z)-octadec-9-enoyl]oxyethyl] (Z)-octadec-9-enoate](/img/no-structure.png)
